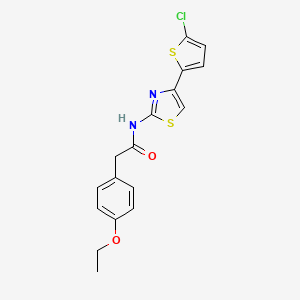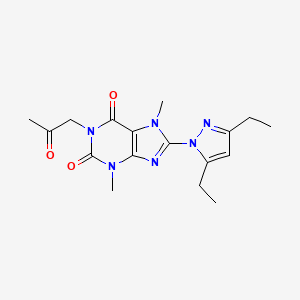
1,5-Dimethylpyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethylpyrrolidine-2,4-dione is a chemical compound with the molecular formula C6H9NO2 . It is used in various fields of research .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1,5-Dimethylpyrrolidine-2,4-dione, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one synthetic route started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of 1,5-Dimethylpyrrolidine-2,4-dione. This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1,5-Dimethylpyrrolidine-2,4-dione, can undergo various chemical reactions. For example, the condensation of 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate yielded 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione .Aplicaciones Científicas De Investigación
Antibacterial Agents
Tetramic acid derivatives have demonstrated promising antibacterial activity. Researchers have synthesized various analogs with modifications at the N′-substituent and 4′-phenyl positions. Notably, the antibacterial potency varies based on the substituents. For instance, N′-Ph-substituted tetramic acids exhibit higher activity than N′-Et or N′-H derivatives .
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring in tetramic acid serves as a versatile scaffold for designing novel biologically active compounds. Medicinal chemists exploit its sp3-hybridization, stereochemistry, and three-dimensional coverage to create drug candidates. By exploring the pharmacophore space, researchers can develop potential treatments for human diseases .
Natural Product Isolation
Tetramic acid derivatives occur naturally in marine and terrestrial organisms. Hundreds of natural products containing this ring system have been isolated. These compounds often exhibit intriguing biological activities, making them valuable targets for further study .
Aggregation-Induced Emission Enhancement (AIEE) Properties
Interestingly, pyrrolo[1,2-a]pyrimidines, which are synthesized from NH-pyrroles, exhibit time-dependent AIEE properties. These findings highlight the potential of tetramic acid derivatives in materials science and optoelectronics .
Enantioselective Protein Binding
The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins. Medicinal chemists consider this aspect when designing new tetramic acid-based compounds .
Synthetic Strategies
Researchers employ two main synthetic strategies:
Mecanismo De Acción
Target of Action
1,5-Dimethylpyrrolidine-2,4-dione is a member of the class of pyrrolidin-2-ones Compounds with the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s worth noting that compounds with the pyrrolidine ring and its derivatives have been reported to have a wide range of biological activities .
Result of Action
1,5-Dimethylpyrrolidine-2,4-dione, also known as melophlin P, has been isolated from the marine sponge Melophlus sarasinorum and other species of genus Melophlus. It exhibits cytotoxicity against murine leukemia cell line .
Direcciones Futuras
Pyrrolidine derivatives, including 1,5-Dimethylpyrrolidine-2,4-dione, have significant potential in drug discovery. They are used to obtain compounds for the treatment of human diseases . Future research may focus on further optimizing these derivatives for improved production and quality control of medicinal compounds .
Propiedades
IUPAC Name |
1,5-dimethylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-5(8)3-6(9)7(4)2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQPWDZFFADFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethylpyrrolidine-2,4-dione | |
CAS RN |
849770-44-1 |
Source


|
| Record name | 1,5-dimethylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-(3-(Ethoxycarbonyl)(4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL))carbamoyl)-2,2,3,3,4,4-hexafluorobutanoic acid](/img/structure/B2988305.png)

![methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988307.png)
![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988309.png)

![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2988312.png)

![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2988315.png)


![N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2988319.png)


